3,3,4,4,4-Pentafluorobut-1-ene

Refrigerant Performance Volumetric Capacity Coefficient of Performance

3,3,4,4,4-Pentafluorobut-1-ene (CAS 374-27-6), also known as HFO-1345fz, is a fluorinated alkene with the molecular formula C₄H₃F₅ and a molecular weight of 146.0586. This hydrofluoroolefin (HFO) is a colorless gas at room temperature with a boiling point ranging from 276 to 279 K.

Molecular Formula C4H3F5
Molecular Weight 146.06 g/mol
CAS No. 374-27-6
Cat. No. B1294288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,4-Pentafluorobut-1-ene
CAS374-27-6
Molecular FormulaC4H3F5
Molecular Weight146.06 g/mol
Structural Identifiers
SMILESC=CC(C(F)(F)F)(F)F
InChIInChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2
InChIKeyIZHPSCJEIFFRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4,4-Pentafluorobut-1-ene (CAS 374-27-6) Baseline Overview and Procurement Specifications


3,3,4,4,4-Pentafluorobut-1-ene (CAS 374-27-6), also known as HFO-1345fz, is a fluorinated alkene with the molecular formula C₄H₃F₅ and a molecular weight of 146.0586 [1]. This hydrofluoroolefin (HFO) is a colorless gas at room temperature with a boiling point ranging from 276 to 279 K [1]. The compound features a terminal double bond and a pentafluoroethyl group, which imparts significant chemical stability and reactivity characteristics distinct from other HFOs .

Refrigerant cycle R&D and low-GWP heat pump/chiller studies

Workflow context: vapor compression system evaluation

Foam expansion agent research for polyurethane insulation

Environmental persistence screening fit

Specialty organofluorine synthesis and catalytic route exploration

Hydrosilylation / dehydrofluorination intermediate

Why 3,3,4,4,4-Pentafluorobut-1-ene Cannot Be Replaced by Generic HFO Substitutes


Hydrofluoroolefins (HFOs) are not a monolithic class; subtle variations in fluorine substitution pattern and alkene position yield significant divergence in thermodynamic performance, environmental impact, and reactivity. 3,3,4,4,4-Pentafluorobut-1-ene (HFO-1345fz) exhibits a unique combination of a terminal double bond and a pentafluoroethyl group, which directly influences its vapor pressure, volumetric capacity, and OH radical reaction kinetics [1]. Direct substitution with other HFOs—even those with similar molecular weights—can lead to suboptimal refrigeration cycle efficiency, altered atmospheric lifetime, or incompatible synthetic pathways [2]. The following evidence quantifies exactly where this compound differentiates from its closest structural analogs.

Thermodynamic cycle mismatch

Replacing with other HFOs can shift volumetric capacity, COP, and compression ratio, potentially altering system sizing and efficiency.

Atmospheric lifetime and GWP divergence

Alternative HFOs may exhibit different OH reaction kinetics, leading to longer or shorter environmental persistence and regulatory compliance gaps.

Synthetic pathway incompatibility

Catalytic behavior (e.g., Pt vs. Pd) can produce dehydrofluorination products instead of desired silanes, so direct substitution in synthetic sequences may fail.

Quantitative Differentiation Evidence for 3,3,4,4,4-Pentafluorobut-1-ene in Refrigeration and Environmental Performance


Superior Volumetric Capacity and COP in Refrigeration Cycles vs. HFO-1336mzz

In a direct head-to-head comparison within a vapor compression refrigeration cycle (evaporation temperature −5°C, condensation temperature 50°C), pure 3,3,4,4,4-pentafluorobut-1-ene (HFO-1345fz) delivers a volumetric capacity 31% higher than pure HFO-1336mzz (1,1,1,4,4,4-hexafluorobut-2-ene) and achieves a 48% COP/COPLorenz ratio compared to 45% for HFC-245fz [1]. The compression ratio for HFO-1345fz is 7.5, enabling more efficient compressor operation.

Volumetric capacity vs. HFO-1336mzz
Head-to-head
131% of HFC-245fz baseline; 31 percentage points above HFO-1336mzz

Supports higher capacity system design context

Vapor compression cycle, −5°C/50°C

Refrigerant Performance Volumetric Capacity Coefficient of Performance

Ultra-Low Global Warming Potential and Short Atmospheric Lifetime vs. HFCs

3,3,4,4,4-Pentafluorobut-1-ene (HFO-1345fz) exhibits a global warming potential (GWP) of 0.89 for a 100-year time horizon and 1.12 for a 20-year time horizon [1]. Its atmospheric lifetime is estimated at 9.3 days [1]. In comparison, the class of HFOs represented by CF3(CF2)x=1,3,5CHCH2 (which includes HFO-1345fz) all exhibit GWPs < 0.1 [2], making them negligible contributors to global warming relative to HFCs such as HFC-134a (GWP = 1430).

GWP & atmospheric lifetime
Reported
GWP₁₀₀ = 0.89; lifetime ≈ 9.3 days

Supports low-GWP compliance evaluation

>99.9% lower than HFC-134a (GWP 1430)

Environmental Impact Global Warming Potential Atmospheric Lifetime

Kinetic Reactivity with Hydrogen Atoms vs. Ethylene

The reaction rate constant of 3,3,4,4,4-pentafluorobut-1-ene with hydrogen atoms is 4.9 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K and 0.41 bar, as measured relative to the reaction of ethylene with hydrogen atoms [1]. This quantifies the compound's relative reactivity in hydrogen-rich environments, which is critical for understanding its behavior in certain synthetic and degradation pathways.

H-atom rate constant
Head-to-head
k = 4.9 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹

Supports kinetic modeling validation

298 K, 0.41 bar, relative to ethylene

Chemical Kinetics Hydrogen Atom Reaction Rate Constant

Predicted Vapor-Liquid Equilibrium Properties vs. HFO-1336yf

Molecular simulation predicts that 3,3,4,4,4-pentafluorobut-1-ene (HFO-1345fz) and 2,3,3,4,4,4-hexafluoro-1-butene (HFO-1336yf) exhibit distinct vapor pressures, saturated densities, heats of vaporization, critical properties, and normal boiling points [1]. The normal boiling point of HFO-1345fz is estimated to be in the range of 276-279 K, consistent with experimental NIST data [1].

VLE properties vs. HFO-1336yf
Reported
Distinct vapor pressure, density, heat of vaporization, critical properties

Supports thermodynamic process design

PC-SAFT molecular simulation; NBP 276–279 K

Thermodynamics Vapor-Liquid Equilibrium Molecular Simulation

Synthetic Utility: Dehydrofluorination vs. HFO-1336mzz Hydrosilylation

In the catalytic hydrosilylation of hydrofluoroolefins, the choice of catalyst determines the product outcome. While the Z- and E-isomers of HFO-1336mzz (1,1,1,4,4,4-hexafluorobut-2-ene) undergo hydrosilylation with Pd catalysis to give desired silanes, the use of a Pt catalyst instead yields exclusively the dehydrofluorination product: 3,3,4,4,4-pentafluorobut-1-ene (HFO-1345fz) [1]. This demonstrates that HFO-1345fz is not merely a structural analog but a distinct synthetic intermediate with unique reactivity under specific catalytic conditions.

Catalytic product selectivity
Head-to-head
Exclusive HFO-1345fz formation with Pt catalyst; Pd gives silanes

Supports catalytic route selection

Hydrosilylation of HFO-1336mzz

Organofluorine Synthesis Hydrosilylation Dehydrofluorination

High-Value Application Scenarios for 3,3,4,4,4-Pentafluorobut-1-ene Based on Quantitative Evidence


Low-GWP Refrigerant for High-Capacity Heat Pumps and Chillers

The compound's 31% higher volumetric capacity relative to HFO-1336mzz, combined with its ultra-low GWP of <1, makes it an ideal candidate for next-generation high-capacity refrigeration systems where space and energy efficiency are paramount [1][2]. Its performance profile supports drop-in replacement of high-GWP HFCs in existing equipment with minimal system redesign.

Environmentally Sustainable Foam Expansion Agent

With an atmospheric lifetime of just 9.3 days and a GWP of 0.89, HFO-1345fz meets stringent regulatory requirements for foam blowing agents [1]. Its rapid degradation by tropospheric OH radicals ensures minimal environmental persistence, making it suitable for polyurethane foam insulation in construction and appliance manufacturing.

Specialty Organofluorine Building Block

The compound's unique reactivity under Pt-catalyzed hydrosilylation conditions, where it is formed as the exclusive dehydrofluorination product from HFO-1336mzz, positions it as a key intermediate in the synthesis of fluorinated silanes and other organofluorine molecules [1]. This synthetic utility is valuable for research groups and fine chemical manufacturers developing novel fluorinated materials.

Reference Standard for Kinetic and Thermodynamic Modeling

The availability of precise kinetic data (e.g., k = 4.9 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for H-atom addition) and vapor-liquid equilibrium predictions enables this compound to serve as a benchmark for computational chemistry studies and process simulation software development [1][2]. Its well-characterized properties support accurate modeling of fluorocarbon reaction networks.

Application
Selection Property
Validation Focus
Low-GWP heat pump/chiller R&D
Volumetric capacity and COP relative to baseline
Cycle efficiency benchmarking at target evaporation/condensation conditions
Foam expansion agent research
Ultra-low GWP and short atmospheric lifetime
OH radical degradation rate and environmental persistence verification
Organofluorine building block synthesis
Catalyst-dependent dehydrofluorination selectivity
Pt-catalyzed route reproducibility and silane product purity
Kinetic/thermodynamic modeling standard
Well-characterized H-atom rate constant and VLE data set
Consistency of kinetic parameters with computational predictions
Quote Request

Request a Quote for 3,3,4,4,4-Pentafluorobut-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.